molecular formula C23H16N2O6 B2486927 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide CAS No. 879451-53-3

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide

Cat. No.: B2486927
CAS No.: 879451-53-3
M. Wt: 416.389
InChI Key: YZFSJUOCQQZORE-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, a methoxyphenyl group, and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide typically involves a multi-step process:

  • Formation of the Chromen-4-one Core: : The initial step involves the synthesis of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions, followed by cyclization.

  • Introduction of the Methoxyphenyl Group: : The chromen-4-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Formation of the Nitrobenzamide Moiety: : The final step involves the coupling of the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have indicated that it can inhibit certain enzymes and pathways involved in inflammation and cancer progression.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in the fields of electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-benzamide
  • N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide
  • N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-aminobenzamide

Uniqueness

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is unique due to the presence of both a methoxyphenyl group and a nitrobenzamide moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced anti-inflammatory and anticancer properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-17-6-4-5-15(13-17)20-21(26)18-7-2-3-8-19(18)31-23(20)24-22(27)14-9-11-16(12-10-14)25(28)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSJUOCQQZORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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